molecular formula C36H67N9O9S B12385784 H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH

Cat. No.: B12385784
M. Wt: 802.0 g/mol
InChI Key: KEPJUDFQCRIQEJ-QBUMULATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH is a peptide composed of the amino acids lysine, glycine, alanine, isoleucine, leucine, and methionine. Peptides like this one are essential in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism by which H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of molecular events. For instance, this peptide may bind to a receptor on the cell surface, activating intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH: can be compared to other peptides with similar sequences or functions:

    H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Val-OH: Similar structure but with valine instead of methionine.

    H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Phe-OH: Similar structure but with phenylalanine instead of methionine.

    H-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Ser-OH: Similar structure but with serine instead of methionine.

These comparisons highlight the uniqueness of This compound in terms of its specific amino acid composition and potential biological activities.

Properties

Molecular Formula

C36H67N9O9S

Molecular Weight

802.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C36H67N9O9S/c1-9-21(5)29(34(51)40-19-28(47)42-26(17-20(3)4)33(50)43-25(36(53)54)14-16-55-8)45-35(52)30(22(6)10-2)44-31(48)23(7)41-27(46)18-39-32(49)24(38)13-11-12-15-37/h20-26,29-30H,9-19,37-38H2,1-8H3,(H,39,49)(H,40,51)(H,41,46)(H,42,47)(H,43,50)(H,44,48)(H,45,52)(H,53,54)/t21-,22-,23-,24-,25-,26-,29-,30-/m0/s1

InChI Key

KEPJUDFQCRIQEJ-QBUMULATSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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